![molecular formula C10H11ClOS B13088207 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13088207.png)
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol . This compound is characterized by the presence of a chlorothiophene ring attached to a cyclobutane ring, which is further connected to a carbaldehyde group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves multiple steps, typically starting with the preparation of the chlorothiophene derivative. The chlorothiophene is then subjected to a series of reactions to introduce the cyclobutane ring and the carbaldehyde group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve large-scale synthesis using similar reaction pathways but with enhanced efficiency and safety measures.
Chemical Reactions Analysis
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It is employed in the development of biochemical assays and as a probe to study biological pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
1-[(5-Chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:
1-[(5-Chlorothiophen-2-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a different position of the chlorine atom on the thiophene ring.
1-[(5-Bromothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a bromine atom instead of chlorine.
1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde: Similar structure but with a methyl group instead of chlorine. These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Properties
Molecular Formula |
C10H11ClOS |
|---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
1-[(5-chlorothiophen-3-yl)methyl]cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C10H11ClOS/c11-9-4-8(6-13-9)5-10(7-12)2-1-3-10/h4,6-7H,1-3,5H2 |
InChI Key |
SBNSSCSLBQIXOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CSC(=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((2-Chlorophenoxy)methyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B13088129.png)
![2-[1-(Aminomethyl)-2-methylcyclobutoxy]ethan-1-ol](/img/structure/B13088132.png)
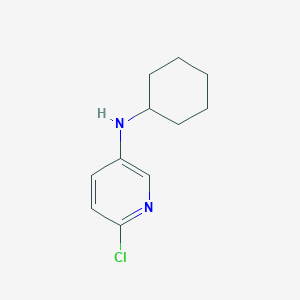
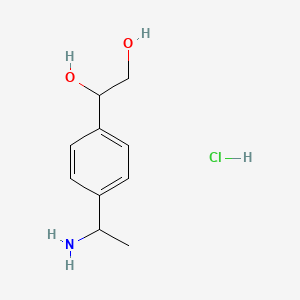
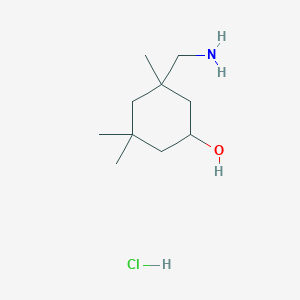
![4-[3-(4-Methanethioylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13088148.png)
![N-[2-(4-Aminophenyl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B13088151.png)
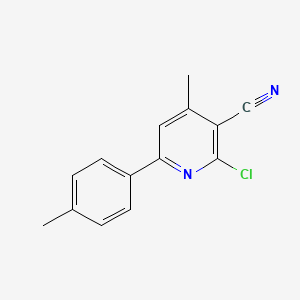
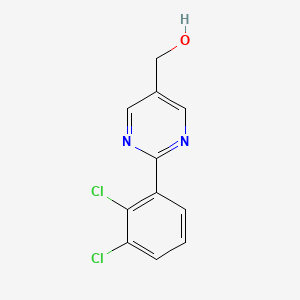
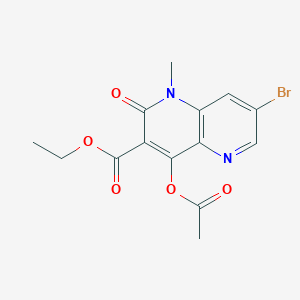
![(3R)-3-Amino-3-[4-(2-methylpropyl)phenyl]propan-1-OL](/img/structure/B13088180.png)
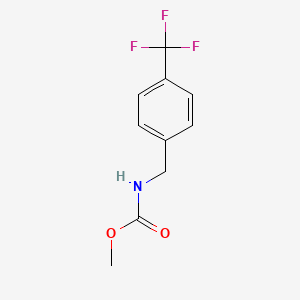
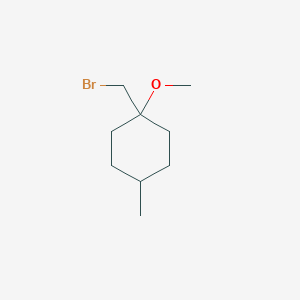
![4-[3-(2,5-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088204.png)
